3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine
Description
Properties
IUPAC Name |
3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5/c1-4-9-10-6-5(7)8-2-3-11(4)6/h2-3H,1H3,(H2,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJKSHWFYNQVJSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10315475 | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
68774-80-1 | |
| Record name | 3-Methyl-1,2,4-triazolo[4,3-a]pyrazin-8-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68774-80-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 294773 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068774801 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC294773 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294773 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methyl[1,2,4]triazolo[4,3-a]pyrazin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10315475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl-1,2,4-triazolo[4,3-a]quinoxaline-1-amine with various amines and triazole-2-thiol in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) as a solvent . The reaction mixture is stirred overnight and then poured onto ice-water to precipitate the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro or amino positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Anhydrous potassium carbonate in DMF or other polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols. Substitution reactions can lead to various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Antiviral and Antimicrobial Activities
Research has indicated that 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine exhibits significant antiviral and antimicrobial properties. Its mechanism of action involves the inhibition of specific enzymes and receptors that are crucial for the replication of viruses and the growth of bacteria. For instance, studies have shown that this compound can inhibit certain kinases involved in viral replication pathways, making it a candidate for antiviral drug development .
Enzyme Inhibition
The compound's ability to interact with various enzymes suggests potential applications in treating diseases associated with enzyme dysregulation. In particular, derivatives of triazolo[4,3-a]pyrazines have been studied for their inhibitory effects on human renin, which is significant for hypertension treatment .
Biological Research
Biological Target Interactions
In biological research, this compound is utilized to study interactions with biological targets such as proteins and nucleic acids. The unique structure allows researchers to explore its binding affinities and the resultant biological effects. This compound serves as a model for understanding how modifications to the triazole and pyrazine rings can affect biological activity .
Potential for Drug Development
Given its structural characteristics and biological activity, this compound is being investigated for its potential as a lead compound in drug development. The exploration of its derivatives could lead to the synthesis of novel therapeutics targeting various diseases, including cancer and infectious diseases .
Industrial Applications
Material Science
In addition to its medicinal applications, this compound is also explored in material science. Its unique chemical structure makes it suitable as a precursor for synthesizing new materials with specific properties. This includes applications in organic electronics and photonic devices where tailored materials are essential for performance enhancement .
Case Studies
Mechanism of Action
The mechanism of action of 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit c-Met kinase, which plays a crucial role in cell proliferation and survival . The compound’s structure allows it to bind to the active site of the enzyme, thereby blocking its activity and leading to the inhibition of cancer cell growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
Structural analogs of 3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine differ in substituent type, position, and electronic properties. Key comparisons include:
Table 1: Molecular and Physical Properties
Key Observations :
- Phenethyl and aryl substituents (e.g., 4-nitrophenyl in Compound 36) increase molecular weight and melting points due to enhanced π-π stacking and hydrogen bonding .
- Alkyl substitutions (e.g., dibutyl in Compound 13) lower melting points, suggesting reduced crystallinity compared to aryl derivatives .
- Saturation of the pyrazine ring (e.g., tetrahydro analog) reduces molecular weight and likely improves solubility in hydrophobic environments .
Key Observations :
- General Procedure E (amine substitution) yields 65–99% for phenethyl derivatives but requires precise stoichiometry .
- Nucleophilic substitution with dialkylamines (e.g., dibutylamine) achieves moderate yields (73%) under milder conditions .
- Catalytic methods (e.g., NaOH in ethanol) enable efficient synthesis of nitro-substituted analogs (83% yield) .
Structural and Spectroscopic Differences
- NMR Data: 3-Methyl analog: Limited NMR data in evidence, but methyl groups typically appear as singlets near δ 2.5 ppm. Dibutyl analog (13): δ 0.92 (t, CH₃), 1.34–1.67 (m, CH₂), and 4.00 ppm (s, N-CH₂) . Nitro-substituted analogs: Aromatic protons resonate downfield (δ 7.3–8.7 ppm) due to electron-withdrawing effects .
HRMS Validation :
Biological Activity
3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound and its derivatives.
- Molecular Formula : C6H7N5
- Molecular Weight : 183.16 g/mol
- Melting Point : 316-317 °C
- CAS Number : 1376009-66-3
Synthesis and Derivatives
The synthesis of this compound typically involves the cyclization of appropriate precursors under controlled conditions to yield the desired triazolo-pyrazine structure. Various derivatives have been synthesized to explore their biological activities, particularly as inhibitors of specific kinases involved in cancer progression.
Antitumor Activity
Recent studies have highlighted the antitumor potential of this compound and its derivatives. For example:
- Compound 22i demonstrated significant anti-tumor activity against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines with IC50 values of 0.83 ± 0.07 µM, 0.15 ± 0.08 µM, and 2.85 ± 0.74 µM respectively. It also exhibited strong c-Met kinase inhibition with an IC50 of 48 nM .
The mechanism by which this compound exerts its biological effects primarily involves:
- Inhibition of c-Met Kinase : This compound acts as an inhibitor of the c-Met signaling pathway, which is often upregulated in various cancers. Inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis : Studies have shown that treatment with certain derivatives results in late apoptosis in A549 cells, indicating a potential therapeutic effect through programmed cell death .
- Cell Cycle Arrest : The compound has been observed to induce G0/G1 phase arrest in cancer cells, further contributing to its antiproliferative effects .
Research Findings and Case Studies
A comprehensive study involving multiple derivatives of triazolo[4,3-a]pyrazines revealed that modifications to the core structure significantly impacted their biological activity. For instance:
| Compound | Cell Line | IC50 (µM) | c-Met IC50 (nM) |
|---|---|---|---|
| 17l | A549 | 0.98 ± 0.08 | 26.00 |
| MCF-7 | 1.05 ± 0.17 | ||
| HeLa | 1.28 ± 0.25 | ||
| 22i | A549 | 0.83 ± 0.07 | 48 |
| MCF-7 | 0.15 ± 0.08 | ||
| HeLa | 2.85 ± 0.74 |
These findings underscore the importance of structural modifications in enhancing the efficacy of triazolo[4,3-a]pyrazine derivatives as potential anticancer agents.
Q & A
Q. What are the common synthetic routes for 3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine and its derivatives?
A widely used method involves cyclization reactions starting from hydrazinopyrazinone precursors. For example, 3-substituted derivatives are synthesized by reacting N1-aryl/benzyl-3-hydrazinopyrazin-2-one with carboxylic acids activated via carbonyldiimidazole (CDI), followed by refluxing in anhydrous dimethylformamide (DMFA) for 24 hours. Recrystallization from DMFA and isopropanol yields purified products . Alternative routes include using phosphorus oxychloride for chlorination or benzyl chloride for N-alkylation .
Q. Which characterization techniques are critical for structural confirmation of this compound?
Key techniques include:
- 1H NMR to verify substitution patterns and hydrogen environments (e.g., aromatic protons at δ 7.3–8.5 ppm in DMSO-d6) .
- X-ray crystallography to resolve regiochemical ambiguities, as demonstrated for structurally related pyrazolo-triazolo-pyrimidines .
- TLC monitoring during synthesis to track reaction progress and ensure intermediate purity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in derivative synthesis?
Yields depend on:
- Solvent choice : Anhydrous DMFA or sulfolane enhances cyclization efficiency by stabilizing reactive intermediates .
- Temperature control : Prolonged reflux (24–48 hours) ensures complete cyclization, while rapid cooling post-reaction minimizes byproduct formation .
- Catalyst use : Triethylamine facilitates benzylation reactions by neutralizing HCl byproducts .
Q. What strategies address regioselectivity challenges during cyclization?
Regioselectivity is influenced by:
- Precursor design : Electron-withdrawing substituents on the pyrazinone ring direct cyclization to the α-position .
- Reagent choice : CDI activation of carboxylic acids promotes selective acylation of hydrazine intermediates, avoiding competing side reactions .
- Protecting groups : Benzyl or aryl groups on the N7 position prevent undesired ring-opening during cyclization .
Q. How can contradictions in spectral data for novel derivatives be resolved?
- Cross-validation : Combine NMR with high-resolution mass spectrometry (HRMS) to confirm molecular formulas .
- Computational modeling : DFT calculations predict 13C NMR shifts to distinguish between isomeric structures .
- Single-crystal analysis : Resolve ambiguities in substitution patterns, as demonstrated for trifluoromethylphenyl derivatives .
Q. What methodologies enhance adenosine receptor subtype selectivity in derivatives?
- Structural modifications : Introducing bulky substituents (e.g., piperazinylphenyl groups) at position 6 improves A2A receptor affinity by sterically blocking A1 binding pockets .
- Pharmacophore mapping : Replace methyl groups with electron-deficient moieties (e.g., trifluoromethyl) to enhance hydrogen bonding with receptor residues .
- Binding assays : Use radioligand displacement studies (e.g., [3H]CGS 21680 for A2A) to quantify subtype selectivity .
Methodological Challenges and Solutions
Q. How to handle low solubility during purification?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
